molecular formula C15H11FO B12736244 4'-Fluorochalcone, (Z)- CAS No. 72758-70-4

4'-Fluorochalcone, (Z)-

Katalognummer: B12736244
CAS-Nummer: 72758-70-4
Molekulargewicht: 226.24 g/mol
InChI-Schlüssel: VKNQSJQWRINEFS-WDZFZDKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Fluorochalcone, (Z)-, also known as (Z)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, is a fluorinated derivative of chalcone. Chalcones are a group of natural compounds known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluorochalcone, (Z)- typically involves the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .

Industrial Production Methods: While specific industrial production methods for 4’-Fluorochalcone, (Z)- are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Fluorochalcone, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4’-Fluorochalcone, (Z)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4’-Fluorochalcone, (Z)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

    4’-Methoxychalcone: Similar structure but with a methoxy group instead of a fluorine atom.

    4’-Chlorochalcone: Contains a chlorine atom instead of fluorine.

    4’-Bromochalcone: Contains a bromine atom instead of fluorine.

Comparison:

    Uniqueness: The presence of the fluorine atom in 4’-Fluorochalcone, (Z)- imparts unique chemical properties such as increased electronegativity and stability.

Eigenschaften

CAS-Nummer

72758-70-4

Molekularformel

C15H11FO

Molekulargewicht

226.24 g/mol

IUPAC-Name

(Z)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6-

InChI-Schlüssel

VKNQSJQWRINEFS-WDZFZDKYSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)F

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.